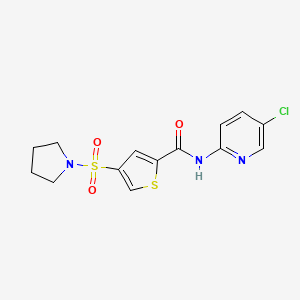

![molecular formula C18H20ClN3O B5526404 3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of molecules structurally related to "3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol" involves several steps, including acetylation, reaction with piperazine, and subsequent deacetylation to yield the target product. The synthesis process aims to achieve a high yield and confirm the chemical structure of the compound through various analytical techniques such as IR, 1HNMR, and MS (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Molecular structure analysis reveals that compounds within this family demonstrate specific planar configurations around the imine group, indicating a pi-conjugate system. Intramolecular hydrogen bonding and intermolecular interactions are critical for the stability of these molecules in their crystal structure (T. Akitsu, Y. Takeuchi, Y. Einaga, 2004).

Chemical Reactions and Properties

Chemical reactions involving similar compounds typically involve nucleophilic aromatic substitution reactions facilitated by conditions that promote the formation of heteroaryl ether core structures. These reactions are crucial for generating molecules with specific functional groups that can further react to produce desired derivatives (Alfred L Williams et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonds, along with π-π interactions, play a significant role in determining their physical state and behavior in different solvents.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, pH sensitivity, and electrochemical behavior, are determined by the functional groups present in the molecule. The presence of the piperazine ring and imino group significantly influences the compound's ability to participate in chemical reactions, including oxidation and addition reactions (Nadir Ghichi et al., 2018).

Applications De Recherche Scientifique

Fluorescent Sensing and Detection

- Selective Fluorescent Zinc(II) Sensing : Schiff-base compounds, similar in structure to 3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol, have been used for selective fluorescent sensing of zinc(II) ions. These compounds show an increase in emission quantum yield upon addition of Zn2+ ions, with minimal interference from other biologically relevant metal ions (Roy, Dhara, Manassero, & Banerjee, 2009).

Anticancer and DNA/Protein Binding

- Copper(II) Complexes for Anticancer Activity : Schiff bases, structurally related to the compound , have been synthesized for copper(II) complexes with noted DNA/protein binding capabilities. These complexes demonstrate moderate anticancer activity against human breast cancer cell lines (Manna, Mistri, Patra, Mahish, Saren, Manne, Santra, Zangrando, & Puschmann, 2019).

Electrochemical and Magnetic Properties

- Electrochemical and Magnetic Studies : Similar compounds have been used to study electrochemical and magnetic behaviors. These studies are vital for understanding the physical properties of materials for various applications, including in material science and chemistry (Bharathi, Sreedaran, Rahiman, Rajesh, & Narayanan, 2007).

Environmental and Analytical Applications

- Glyphosate Detection in Environmental Samples : Schiff-base compounds, structurally related, have been used as fluorescent probes for sensitive determination of glyphosate, an herbicide, in environmental and food samples. This demonstrates potential environmental monitoring and safety applications (Sun, Yang, Li, Wang, Wang, Li, Ye, & Fu, 2021).

Polymerization and Material Science

- Copper Complexes in Polymerization : Copper(II) complexes involving similar structures have been used in rac-lactide polymerization, highlighting their potential application in the field of polymer science and material engineering (Daneshmand, Randimbiarisolo, & Schaper, 2019).

Corrosion Inhibition

- Corrosion Inhibitors for Steel : Benzimidazole derivatives, structurally related to the compound, have been investigated as corrosion inhibitors for steel, showcasing potential applications in industrial settings to enhance the lifespan and durability of metal structures (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c19-18-7-2-1-5-16(18)14-21-8-10-22(11-9-21)20-13-15-4-3-6-17(23)12-15/h1-7,12-13,23H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTPQPDGPHCLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)